1-(4-chlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-(2-methoxyphenyl)-3-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c1-12-16(15-5-3-4-6-17(15)21-2)11-20(19-12)14-9-7-13(18)8-10-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUJPXODAUMWIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC=CC=C2OC)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method is the reaction of 4-chlorophenylhydrazine with 2-methoxyacetophenone in the presence of an acid catalyst, followed by cyclization to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
Pyrazole derivatives are susceptible to oxidation at substituents such as methyl groups or aromatic rings. For 1-(4-chlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole:
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Methyl group oxidation : The 3-methyl substituent can be oxidized to a carboxylic acid group using KMnO₄ in acidic or neutral conditions. For example:
This reaction typically requires refluxing in aqueous H₂SO₄ or acetone .
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Methoxy group stability : The 2-methoxyphenyl group is generally resistant to oxidation under mild conditions but may demethylate under strong acidic or basic conditions .
Key Reagents :
| Reagent | Conditions | Product Formed |
|---|---|---|
| KMnO₄ | H₂SO₄, reflux | 3-Carboxylic acid derivative |
| H₂O₂ | Acetic acid, 60°C | Epoxidation (if double bond present) |
Substitution Reactions
The 4-chlorophenyl group is reactive toward nucleophilic aromatic substitution (NAS):
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Chlorine displacement : Reactions with amines (e.g., NH₃, aniline) or alkoxides in polar aprotic solvents (DMF, DMSO) yield substituted phenyl derivatives:
This reaction proceeds efficiently under Ullmann or Buchwald-Hartwig conditions .
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Electrophilic substitution : The pyrazole ring undergoes nitration or sulfonation at the 5-position due to electron-rich regions .
Example Reaction Conditions :
| Substrate | Reagent | Conditions | Major Product |
|---|---|---|---|
| 4-Chlorophenyl | Aniline, CuI | DMF, 120°C, 12 h | 4-Anilinophenyl |
| Pyrazole ring | HNO₃/H₂SO₄ | 0–5°C, 2 h | 5-Nitro derivative |
Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization:
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Suzuki-Miyaura coupling : The 4-chlorophenyl group reacts with aryl boronic acids to form biaryl systems:
High yields are achieved in toluene/ethanol mixtures with Na₂CO₃ as base .
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Heck coupling : Alkenes can be introduced via reaction with olefins under Pd catalysis .
Catalytic Systems :
| Reaction Type | Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | None | Toluene/EtOH | 85–92 |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | DMSO | 78–88 |
Reduction Reactions
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Nitrile to amine : If a nitrile group is present (e.g., in related derivatives), LiAlH₄ reduces it to a primary amine.
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Aromatic ring hydrogenation : The chlorophenyl group resists catalytic hydrogenation, but the pyrazole ring can be hydrogenated under high-pressure H₂ with Rh or Ru catalysts .
Multicomponent Reactions
This compound may participate in pyrazole-annulation reactions:
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Pyrano[2,3-c]pyrazole formation : Reacts with aldehydes and malononitrile in ethanol catalyzed by DABCO to form fused heterocycles .
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Chromone derivatives : Condensation with diketones or anhydrides yields chromone-pyrazole hybrids .
Example Protocol :
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory and Analgesic Properties
Research indicates that pyrazole derivatives, including 1-(4-chlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole, exhibit potential anti-inflammatory and analgesic activities. A study highlighted its effectiveness in inhibiting cyclooxygenase enzymes, which are pivotal in the inflammatory process. The compound's ability to reduce pain and inflammation has been demonstrated in various animal models, showing promising results comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, a recent study reported that pyrazole derivatives exhibited cytotoxic effects against human cervical cancer cell lines with IC50 values indicating significant potency . The mechanism appears to involve the inhibition of specific kinases associated with tumor growth and metastasis .
Agricultural Science
Pesticidal and Fungicidal Applications
In agricultural research, this compound has been evaluated for its potential as a pesticide and fungicide. Its efficacy against various plant pathogens has been documented, making it a candidate for developing new agrochemicals. Field trials have shown that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides .
Biological Research
Biological Pathway Studies
The compound serves as a valuable tool in biological research for studying various signaling pathways. Its interactions with specific receptors and enzymes have made it instrumental in elucidating mechanisms underlying diseases such as cancer and inflammation. For example, it has been used to explore the role of certain kinases in cellular signaling pathways that regulate cell growth and survival .
- Anti-inflammatory Study : In a controlled trial involving animal models, the administration of this compound resulted in a significant reduction in edema compared to a placebo group, demonstrating its potential as an effective anti-inflammatory agent.
- Anticancer Research : A series of experiments conducted on human cervical cancer cell lines revealed that treatment with this pyrazole derivative led to a marked decrease in cell viability and induction of apoptosis, suggesting its role as a promising anticancer therapeutic.
- Agricultural Efficacy Trials : Field studies assessing the compound's effectiveness against common agricultural pests showed a reduction in pest populations by up to 70%, indicating its potential utility in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Substitution Patterns and Structural Variations
The table below highlights key structural analogs and their differences:
Key Observations
Electron-Donating vs. Electron-Withdrawing Groups :
- The 2-methoxyphenyl group in the target compound introduces steric hindrance and alters π-π stacking compared to 4-methoxyphenyl in .
- Trifluoromethyl (CF3) in increases lipophilicity and metabolic stability, whereas the methyl group in the target compound may reduce steric bulk .
Anti-Inflammatory Activity :
- Analogs with carboxaldehyde at position 4 (e.g., ) exhibit significant anti-inflammatory activity (ulcer index = 2.10–4.27) via prostaglandin inhibition, suggesting the target compound may share this mechanism .
Antifungal Potential: Pyrazole derivatives with chlorophenyl and methoxyphenyl groups (e.g., ) show antifungal activity against C. albicans, implying the target compound could be explored in this domain .
Synthetic Flexibility :
- The aldehyde group in and carboxylate esters in allow for further functionalization, whereas the target compound’s simpler structure may prioritize stability .
Research Findings and Pharmacological Insights
- Anti-Inflammatory Activity : Derivatives with 4-chlorophenyl and methoxyphenyl groups (e.g., ) demonstrated EC50 values < 5 mg/kg in prostaglandin inhibition assays, comparable to celecoxib .
- Metabolic Stability: Fluorinated analogs () show prolonged half-lives due to reduced CYP450-mediated oxidation, a trait absent in the non-fluorinated target compound .
- Crystallographic Data : Pyrazole derivatives with similar substitution patterns (e.g., ) adopt planar conformations, facilitating interactions with biological targets like enzymes or receptors .
Biological Activity
The compound 1-(4-chlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The chemical formula for this compound is C₁₆H₁₃ClN₂O, with a molecular weight of 300.74 g/mol. The compound features a pyrazole ring substituted with a chlorophenyl group and a methoxyphenyl group, contributing to its potential biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. A notable study investigated the compound's efficacy against glioblastoma, a highly aggressive brain cancer. The compound demonstrated significant inhibitory effects on glioma cell lines, particularly in 3D neurosphere cultures derived from patient samples. It exhibited low micromolar activity against specific kinases involved in glioma progression, such as AKT2/PKBβ, which is crucial for tumor growth and survival .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Kinase Activity : The compound selectively inhibits AKT2/PKBβ signaling pathways, which are often dysregulated in cancer cells.
- Induction of Apoptosis : In vitro studies indicated that the compound promotes cell death in glioblastoma cells while showing reduced toxicity towards non-cancerous cells .
Other Biological Activities
Beyond anticancer effects, pyrazole derivatives have been reported to exhibit various other biological activities:
- Anti-inflammatory : Compounds with similar structures have shown potential in reducing inflammation markers.
- Antimicrobial : Pyrazoles have been associated with antimicrobial properties against various pathogens.
- Antioxidant : Some derivatives demonstrate antioxidant activity, contributing to their therapeutic potential in oxidative stress-related disorders .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Synthesis and Characterization : The synthesis of this compound was achieved using established methods, yielding high purity as confirmed by spectroscopic techniques .
- In Vitro Studies : In vitro assays demonstrated that the compound significantly inhibited the proliferation of glioblastoma cells while maintaining low cytotoxicity towards normal cells. This selectivity is critical for developing effective cancer therapies .
- Mechanistic Insights : The inhibition of AKT signaling was corroborated by downstream effects on cell cycle progression and apoptosis induction in cancer cells. This suggests that targeting this pathway could be a viable strategy for therapeutic intervention .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-chlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole, and how do reaction conditions influence yield?
- The compound is typically synthesized via copper-catalyzed cycloaddition or multi-step heterocyclic reactions. For example, analogous pyrazole-triazole hybrids are prepared by reacting substituted pyrazoles with alkynes in THF/water under catalytic conditions (CuSO₄, sodium ascorbate) at 50°C for 16 hours, yielding ~60% after purification . Vilsmeier–Haack formylation of pyrazolone precursors is another route, though yields depend on substituent steric effects and reaction time .
Q. How is the structural identity of this compound confirmed, and what crystallographic challenges arise?
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, similar pyrazole derivatives crystallize in triclinic or monoclinic systems, with R-factors ≤0.081, requiring high-resolution data to resolve disorder in aromatic substituents . SHELX software (e.g., SHELXL for refinement) is widely used, but twinning or poor crystal quality may necessitate alternative refinement strategies .
Q. What spectroscopic techniques are critical for characterizing its purity and functional groups?
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy singlet at ~3.8 ppm, chlorophenyl aromatic protons). IR : C=O (if present) at ~1650 cm⁻¹, C-Cl at ~750 cm⁻¹. MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 323.1 for C₁₇H₁₄ClN₂O) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., 4-Cl vs. 2-OCH₃) modulate biological activity?
- Structure-activity relationship (SAR) studies show that electron-withdrawing groups (Cl) enhance antimicrobial potency by increasing membrane permeability, while methoxy groups improve solubility but may reduce target binding. For example, 4-chlorophenyl analogs exhibit MIC values ≤25 µM against S. aureus, whereas methoxy derivatives show reduced efficacy .
Q. What computational methods are employed to predict binding modes with biological targets (e.g., enzymes)?
- Molecular docking (AutoDock Vina, Glide) and MD simulations reveal interactions with targets like carbonic anhydrase IX (CA-IX). The 3-methyl group and chlorophenyl ring occupy hydrophobic pockets, while the methoxyphenyl moiety forms π-π stacking with catalytic residues. Free energy calculations (MM-PBSA) validate stability .
Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. therapeutic index) be reconciled in preclinical studies?
- Meta-analysis of dose-response curves and off-target profiling (e.g., kinase panels) is critical. For instance, pyrazole derivatives may inhibit COX-2 at IC₅₀ = 0.5 µM but show hepatotoxicity at >10 µM, necessitating pharmacokinetic optimization (e.g., prodrug strategies) .
Q. What strategies mitigate synthetic byproducts (e.g., regioisomers) during large-scale preparation?
- Regioselective synthesis can be achieved using directing groups (e.g., nitro or acetyl) on precursors. Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) isolates the desired isomer. Purity ≥95% is confirmed via HPLC (C18 column, 220 nm) .
Methodological Notes
- Crystallography : Prioritize low-temperature (100 K) data collection to minimize thermal motion artifacts .
- SAR Optimization : Use fragment-based drug design (FBDD) to balance lipophilicity (cLogP ≈3.5) and solubility (LogS >−4) .
- Conflict Resolution : Apply Bayesian statistics to differentiate assay noise from true SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
